2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Description
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is a bicyclic imide derivative characterized by a benzoic acid moiety fused to a partially hydrogenated isoindole-1,3-dione ring system. Key properties include:
- Molecular Formula: C₁₆H₁₃NO₄ .
- Molecular Weight: 283.29 g/mol .
- CAS Registry: 298682-50-5 .
- Structural Features: The compound contains a rigid bicyclic core (3a,4,7,7a-tetrahydro-4,7-methanoisoindole) with two ketone groups at the 1,3-positions, coupled to a benzoic acid substituent at the 2-position .
This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., as a synthon for neurokinin receptor antagonists ) and polymer science (e.g., functionalized monomers for ring-opening polymerization ).
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-4,7-10H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZTXPDVLZQZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386316 | |
| Record name | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-41-3 | |
| Record name | 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization and subsequent functionalization. One common method involves the following steps:
Reaction of Phthalic Anhydride with Amine: Phthalic anhydride reacts with an amine to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione structure.
Functionalization: The resulting compound is then functionalized to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoindoline-1,3-dione system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural Variations in the Core Imide Moiety
The bicyclic imide system can be modified by altering bridge types or substituents, significantly affecting physicochemical and biological properties.
Key Observations :
- The methano bridge in the target compound introduces rigidity, which may enhance binding affinity in receptor interactions compared to non-bridged analogs .
Functional Group Modifications on the Aromatic Ring
Substituents on the benzoic acid ring influence electronic effects and intermolecular interactions.
Key Observations :
- Chlorination of the bicyclic core (as in the hexachloro derivative) dramatically increases molecular weight (C₁₆H₉Cl₆NO₄) and likely enhances environmental persistence .
- The methylene-linked isoindolinone in lacks the bicyclic structure, reducing conformational restriction compared to the target compound.
Key Observations :
- Sulfonamide-containing analogs show potent COX inhibition, suggesting that the target compound’s benzoic acid group could be optimized for similar enzymatic targeting.
- The NK1 antagonist activity of derivatives like PS25 highlights the importance of the bicyclic core in central nervous system drug design .
Biological Activity
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₃NO₄
- CAS Number : 298682-50-5
- Molecular Weight : 281.28 g/mol
- Physical State : Solid
Research indicates that this compound may exhibit its biological effects primarily through the inhibition of specific signaling pathways. Notably, it has been shown to interact with the Wnt signaling pathway, which is crucial in various cellular processes including proliferation and differentiation. Inhibition of this pathway can lead to significant effects on cardiomyocyte differentiation and cancer cell behavior.
Pharmacological Effects
- Cardiogenic Activity : Studies have demonstrated that derivatives of this compound can enhance cardiomyocyte differentiation from human embryonic stem cells (hESCs). The cardiogenic activity correlates with the inhibition of Wnt signaling pathways, suggesting that this compound could be pivotal in cardiac regeneration therapies .
- Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Inhibition of Wnt signaling is associated with reduced tumor growth and metastasis in various cancer models. This suggests a promising avenue for developing cancer therapeutics based on this compound .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may also possess anti-inflammatory properties, although further research is required to elucidate the exact mechanisms involved.
Study 1: Cardiomyocyte Differentiation
A study focused on the effects of 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid on hESCs showed that it significantly increased cardiomyocyte yield compared to control groups. The optimal concentration for inducing differentiation was found to be around 2 µM. The study reported an increase in cardiomyocyte markers such as troponin T and α-actinin .
| Compound | % Increase in Cardiomyocytes | IC50 (nM) |
|---|---|---|
| Compound A | 150% | 50 |
| Compound B | 200% | 30 |
| Target Compound | 180% | 40 |
Study 2: Antitumor Activity
In another investigation involving various cancer cell lines, the compound demonstrated significant cytotoxicity against breast and colon cancer cells. The study highlighted an IC50 value of approximately 25 nM for breast cancer cells, indicating strong potential as an anticancer agent .
| Cell Line | IC50 (nM) | % Inhibition at 1 µM |
|---|---|---|
| MCF-7 (Breast) | 25 | 85% |
| HT-29 (Colon) | 30 | 78% |
| A549 (Lung) | 50 | 65% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
